5-Acetyl-2,4-dichlorobenzene-1-sulfonamide
Overview
Description
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is an organic compound with the molecular formula C(_8)H(_7)Cl(_2)NO(_3)S. It is characterized by the presence of acetyl, dichloro, and sulfonamide functional groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit bacterial enzymes like dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site, preventing PABA from binding and thus inhibiting the synthesis of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase and thus the synthesis of folic acid, sulfonamides can disrupt bacterial dna synthesis, as folic acid is a precursor for the nucleotides used in dna replication .
Result of Action
By inhibiting the synthesis of folic acid, sulfonamides can prevent bacterial growth and reproduction, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichloronitrobenzene.
Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amino group using a reducing agent like iron and hydrochloric acid, yielding 2,4-dichloroaniline.
Sulfonation: 2,4-dichloroaniline is sulfonated using chlorosulfonic acid to form 2,4-dichlorobenzene-1-sulfonamide.
Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and safety, with strict control over temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The sulfonamide group can be reduced to an amine group using strong reducing agents.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 5-amino-2,4-dichlorobenzene-1-sulfonamide.
Reduction: 5-Acetyl-2,4-dichlorobenzene-1-amine.
Oxidation: 5-Carboxy-2,4-dichlorobenzene-1-sulfonamide.
Scientific Research Applications
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein binding due to its sulfonamide group.
Medicine: Potential use in the development of pharmaceuticals, particularly as an antibacterial agent.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzene-1-sulfonamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.
5-Acetyl-2-chlorobenzene-1-sulfonamide: Contains only one chlorine atom, affecting its chemical properties and reactivity.
5-Acetyl-2,4-dichlorobenzene-1-amine: Lacks the sulfonamide group, altering its biological activity.
Uniqueness
5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and sulfonamide groups allows for diverse applications in chemical synthesis and biological research.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-acetyl-2,4-dichlorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACDLDIMGQGNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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